L-Cystine bis(t-butyl ester) dihydrochloride solubility profile
L-Cystine bis(t-butyl ester) dihydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of L-Cystine bis(t-butyl ester) dihydrochloride
Introduction
L-Cystine bis(t-butyl ester) dihydrochloride is a protected derivative of the amino acid L-cystine, a molecule of significant interest in pharmaceutical and biochemical research. Its structure, featuring two tert-butyl ester groups, confers enhanced stability and modified solubility compared to its parent compound, making it a valuable precursor in peptide synthesis and the development of biologically active molecules, particularly those targeting conditions related to oxidative stress.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility profile of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this reagent effectively in their experimental workflows.
Section 1: Physicochemical Properties - The Foundation of Solubility
A molecule's solubility is intrinsically linked to its structural and physical characteristics. For L-Cystine bis(t-butyl ester) dihydrochloride, a delicate balance between hydrophobic and hydrophilic features dictates its behavior.
The key to understanding its solubility lies in three structural components:
-
Hydrophobic tert-Butyl Esters: These two bulky, nonpolar groups significantly increase the molecule's lipophilicity, which tends to decrease its solubility in aqueous media.
-
Hydrophilic Dihydrochloride Salt Form: The presence of two protonated primary amine groups (·2HCl) makes the molecule a salt. This feature is the primary driver of its solubility in polar and aqueous solvents, especially under acidic conditions.
-
The Disulfide Linkage: The central disulfide bond is a key functional group that can participate in redox reactions but has a moderate influence on solubility compared to the ester and salt moieties.
A summary of its fundamental properties is presented below.
Table 1: Physicochemical Properties of L-Cystine bis(t-butyl ester) dihydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₄H₂₈N₂O₄S₂ · 2HCl | [2][3] |
| Molecular Weight | 425.43 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [2][5] |
| Melting Point | >190°C (with decomposition) | [4][5] |
| Purity | ≥95% - ≥97% (TLC) | [1][3] |
| Storage Conditions | 0-8°C, Inert atmosphere |[1][4][5] |
Section 2: Solubility Profile in Common Laboratory Solvents
The practical utility of this compound begins with its dissolution. Qualitative data from various suppliers provides a foundational understanding of its solubility in common organic solvents.
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Source(s) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][4][5] |
| Methanol (MeOH) | Slightly Soluble | [2][4][5] |
| Water | Soluble (pH-dependent) |[1] |
The term "slightly soluble" indicates that while dissolution occurs, high concentrations are not readily achievable. The most critical and nuanced aspect of this compound's profile is its pH-dependent aqueous solubility. Drawing parallels with the parent L-cystine, which is poorly soluble at neutral pH but readily soluble in acidic (pH < 2) or basic (pH > 8) conditions, we can predict a similar, U-shaped solubility curve for the ester derivative.[6][7]
The dihydrochloride salt form ensures that the compound is already in a state favorable for dissolution in acidic water. As the pH is increased, the primary amines become deprotonated, reducing the molecule's net charge and polarity. This loss of hydrophilicity, combined with the dominant hydrophobic character of the tert-butyl groups, will cause a significant drop in aqueous solubility, likely leading to precipitation around neutral pH.
Figure 1. Conceptual relationship between pH, molecular ionization state, and expected aqueous solubility.
Section 3: Key Factors Influencing Solubility
The Critical Role of pH
As established, pH is the most dominant factor governing the aqueous solubility of L-Cystine bis(t-butyl ester) dihydrochloride. The causality is straightforward: the protonation state of the two primary amino groups dictates the molecule's overall polarity. For practical applications, preparing stock solutions in dilute, non-oxidizing acids (e.g., 0.1 M HCl) is the most reliable strategy to achieve complete dissolution and maintain stability.
Impact of Temperature
For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with temperature. This principle is expected to hold true for this compound.[8] When preparing solutions, gentle warming can be employed to facilitate dissolution, but it must be done cautiously. Prolonged exposure to high temperatures can accelerate degradation, particularly the hydrolysis of the ester groups.
Influence of Salts and Co-solvents
The presence of salts in an aqueous buffer can affect solubility through the "salting-in" or "salting-out" effect. For the parent molecule L-cystine, the addition of NaCl has been shown to increase its solubility.[9] While specific data for the ester derivative is not available, it is a factor to consider in complex media. The use of aqueous/organic co-solvent systems (e.g., water/methanol or water/DMSO) can also be an effective strategy to enhance solubility by balancing the polarity of the solvent with the mixed polarity of the solute.
Section 4: Experimental Determination of Solubility - A Practical Workflow
To move from qualitative statements to quantitative data, a robust and reproducible experimental protocol is required. The equilibrium shake-flask method is the gold standard for this purpose.
Rationale: This method ensures that the solvent is fully saturated with the solute, allowing for the accurate determination of the maximum concentration at a given temperature. It is a self-validating system because achieving a stable plateau in concentration over time confirms that equilibrium has been reached.
Figure 2. Workflow for the Shake-Flask Method for solubility determination.
Detailed Protocol: Shake-Flask Method
-
System Preparation: Prepare a series of vials with a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., buffers from pH 2 to 8).
-
Addition of Solute: Add an excess amount of L-Cystine bis(t-butyl ester) dihydrochloride to each vial, ensuring a visible amount of undissolved solid remains. This is critical to guarantee saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection & Processing: After equilibration, allow the vials to stand briefly to let the solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm, compatible with the solvent) to remove any remaining solid particles.
-
Analysis: Accurately dilute the clear filtrate with an appropriate mobile phase and quantify the concentration using the HPLC method detailed in the following section.
Section 5: Analytical Quantification Methodology: HPLC-UV with Derivatization
Accurate quantification of the dissolved solute is paramount. Due to the lack of a strong native chromophore, direct UV detection of L-Cystine bis(t-butyl ester) dihydrochloride is challenging. A standard and reliable approach is to use pre-column derivatization to attach a UV-active moiety to the primary amines, followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[10]
Rationale: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used derivatizing agent for primary and secondary amines. It reacts rapidly under basic conditions to form a stable, highly fluorescent, and UV-active derivative, enabling sensitive detection.[10]
Detailed Protocol: FMOC-Cl Derivatization and HPLC Analysis
-
Reagent Preparation:
-
FMOC-Cl Solution: Prepare a solution of 15 mM FMOC-Cl in acetonitrile.
-
Borate Buffer: Prepare a 0.4 M Borate buffer and adjust the pH to 9.5.
-
Diluent: Prepare a mixture of mobile phase A and B (e.g., 50:50) for diluting samples.
-
-
Derivatization Procedure:
-
To 100 µL of the diluted, filtered sample (or standard), add 100 µL of the Borate Buffer.
-
Vortex briefly, then add 200 µL of the FMOC-Cl solution.
-
Vortex immediately for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding 100 µL of an amine-containing reagent like 1 M glycine or octylamine to consume excess FMOC-Cl.
-
The sample is now ready for injection.
-
-
Suggested HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high organic content (e.g., 20% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~265 nm.
-
Injection Volume: 10-20 µL.
-
Section 6: Stability Considerations in Solution
When preparing stock solutions for experimental use, long-term stability is a key concern. Researchers must be aware of two primary degradation pathways:
-
Ester Hydrolysis: The tert-butyl ester groups, while more stable than methyl or ethyl esters, can still undergo hydrolysis, especially at pH values outside the optimal range (typically pH 4-6) or at elevated temperatures. This would yield the corresponding carboxylic acid.
-
Disulfide Bond Reduction/Exchange: The disulfide bond can be cleaved by reducing agents or undergo exchange reactions with free thiols that may be present in complex biological media.[11]
For maximum stability, it is recommended to prepare fresh solutions in a cold, acidic buffer and store them at 2-8°C for short-term use. For long-term storage, flash-freezing and storage at -20°C or -80°C is advisable.
Conclusion
The solubility profile of L-Cystine bis(t-butyl ester) dihydrochloride is a multi-faceted subject dictated by a balance of hydrophobic and hydrophilic elements within its structure. Its solubility is modest in common organic solvents like DMSO and methanol but can be significant in aqueous solutions under controlled acidic conditions. The pH of the medium is the single most critical factor, with optimal solubility achieved at low pH due to the full protonation of its primary amine groups. Understanding this pH-dependence, along with the influence of temperature and the potential for degradation, is essential for its effective use. The robust experimental workflows provided herein for solubility determination and analytical quantification offer researchers the tools to generate reliable, quantitative data tailored to their specific experimental needs, ensuring both accuracy and reproducibility in their scientific endeavors.
References
-
Pankaj, P. et al. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLOS ONE. Available at: [Link]
-
Chem-Impex International. (n.d.). L-Cystine bis(tert-butyl ester) dihydrochloride. Available at: [Link]
-
Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data. Available at: [Link]
-
Zhang, C. et al. (2021). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data. Available at: [Link]
-
ChemBK. (2024). L-CYSTINE BIS(T-BUTYL ESTER) DIHYDROCHLORIDE. Available at: [Link]
-
Zhang, C. et al. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data. Available at: [Link]
-
Kumar, S. et al. (2019). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. ResearchGate. Available at: [Link]
-
Ledl, F. (1976). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil]. PubMed. Available at: [Link]
-
Cell Culture Dish. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Available at: [Link]
-
Fakhraee, R. et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids. Available at: [Link]
-
De Stefano, C. et al. (2007). Protonation equilibria and solubility of L-cystine. ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Cystine (CAS 56-89-3). Available at: [Link]
-
Kumar, A. et al. (2018). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Longdom Publishing. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. L-Cystine bis(t-butyl ester) dihydrochloride | 38261-78-8 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
